molecular formula C17H36O B072759 1-Heptadecanol CAS No. 1454-85-9

1-Heptadecanol

Cat. No.: B072759
CAS No.: 1454-85-9
M. Wt: 256.5 g/mol
InChI Key: GOQYKNQRPGWPLP-UHFFFAOYSA-N
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Description

1-Heptadecanol (C₁₇H₃₆O) is a long-chain primary fatty alcohol derived from heptadecane, where a hydroxyl group replaces a terminal methyl hydrogen . It is a plant metabolite with a melting point of 51–55°C, solubility in chloroform (50 mg/mL), and a colorless, transparent appearance . Structurally, it is characterized by a 17-carbon chain with a hydroxyl group at the terminal position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Heptadecanol can be synthesized through the reduction of heptadecanoic acid (margaric acid) using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) . The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of heptadecanoic acid or its esters. This process involves the use of a metal catalyst, such as palladium or nickel, under high pressure and temperature .

Chemical Reactions Analysis

Enzymatic Incorporation into Ether Lipids

1-Heptadecanol acts as a substrate for fatty acyl-CoA reductase (FAR1), enabling its incorporation into ether phospholipids. Studies using HeLa cells demonstrate:

  • Mechanism: FAR1 reduces fatty acids to alcohols, which combine with dihydroxyacetone phosphate (DHAP) to form plasmalogens .
  • Key Findings :
    • Supplementation with this compound increased odd-chain ether phospholipids (e.g., C17:0-containing species).
    • FAR1-deficient cells showed restored ether lipid synthesis when supplemented with this compound, confirming its role as a direct precursor.

Table: Ether Lipid Synthesis Efficiency

Cell TypeEther Phospholipid Increase (C17:0)
Wild-Type42%
FAR1-Deficient (+C17:0)38% (recovery)

Thermal Decomposition and Combustion

This compound undergoes thermal decomposition at elevated temperatures, forming alkenes and water. Kinetic data from combustion studies reveal:

Arrhenius Parameters :
k=ATnexp(E/RT)k=A\cdot T^n\cdot \exp(-E/RT)

Reaction OrderA (cm³/mol·s)nE/R (K)Temperature Range (K)
First-Order1.2 × 10¹³0.518,200500–800

Major Products:

  • Dehydration: 1-Heptadecene (C17H34\text{C}_{17}\text{H}_{34}) and water .
  • Complete Combustion:
    C17H36O+26O217CO2+18H2O\text{C}_{17}\text{H}_{36}\text{O}+26\text{O}_2\rightarrow 17\text{CO}_2+18\text{H}_2\text{O}

Esterification Reactions

This compound reacts with carboxylic acids to form esters, catalyzed by acid or enzymatic agents:
C17H35OH+RCOOHH+C17H35OOCR+H2O\text{C}_{17}\text{H}_{35}\text{OH}+\text{RCOOH}\xrightarrow{\text{H}^+}\text{C}_{17}\text{H}_{35}\text{OOCR}+\text{H}_2\text{O}

Thermodynamic Data :

PropertyValueMethod
Enthalpy of Vaporization (ΔvapH\Delta_{\text{vap}}H)112.5 ± 0.5 kJ/molCGC
Melting Point53–56°CDSC

Oxidation to Fatty Acids

Controlled oxidation converts this compound to heptadecanoic acid (C17H34O2\text{C}_{17}\text{H}_{34}\text{O}_2):
\text{C}_{17}\text{H}_{35}\text{OH}\xrightarrow{\text{KMnO}_4/\text{H}^+}\text{C}_{17}\text{H}_{34}\text{O}_2}
Yield: ~85% under optimized conditions (pH 2, 70°C) .

Biological Activity

While this compound exhibits limited antibacterial activity (MIC ≥512 μg/mL against S. aureus), its hydrophobicity disrupts microbial membranes at higher concentrations .

Table: Antibacterial Efficacy

OrganismMIC (μg/mL)
Staphylococcus aureus≥512
Escherichia coli≥512

Polymorphism and Solid-State Behavior

This compound displays multiple crystalline phases:

  • Phase Transitions :
    • Solid-solid transition at 323.2 K (ΔH=63.06kJ mol\Delta H=63.06\,\text{kJ mol}).
    • Melting point at 327.3 K (ΔfusH=37.0kJ mol\Delta_{\text{fus}}H=37.0\,\text{kJ mol}) .

Scientific Research Applications

Pharmaceutical Applications

Antifungal Activity
1-Heptadecanol has been identified as a potential antifungal agent. A study conducted on its molecular interactions with proteins from opportunistic fungi, such as Candida albicans, revealed significant binding affinities, indicating its therapeutic potential against fungal infections. The binding affinities were recorded as follows:

FungiBinding Affinity (kcal/mol)
Candida albicans-4.6
Rhizopus oryzae-3.9
Aspergillus niger-3.0

These results suggest that this compound could be further explored as a natural drug candidate for treating fungal infections, especially in immunocompromised patients .

Synthesis of Sodium Heptadecyl Sulfate
Another notable application is in the synthesis of sodium heptadecyl sulfate, which is used in various industrial processes. This synthesis highlights the compound's importance in producing surfactants and emulsifiers .

Cosmetic and Personal Care Products

This compound is utilized in the formulation of cosmetic products due to its emollient properties. It acts as a skin-conditioning agent and can enhance the texture and feel of creams and lotions. Its long-chain structure provides moisturizing benefits, making it suitable for products aimed at dry skin treatment.

Biochemical Research

Ether Lipid Synthesis
Recent studies have demonstrated that this compound plays a crucial role in the synthesis of ether phospholipids within cellular systems. When HeLa cells were supplemented with this compound, there was an increase in the production of ether phospholipid species containing odd-numbered side chains, which are less common in biological membranes. This research indicates its potential utility in studying lipid metabolism and membrane biology .

Isolation of Bioactive Compounds
In biochemical research, this compound has been isolated from various natural sources for its antioxidant properties. Its purification and identification have been achieved through advanced chromatographic techniques, showcasing its significance as a bioactive compound .

Industrial Applications

The industrial relevance of this compound extends to its use as an excipient in drug formulations. Its properties allow it to function effectively as a stabilizer and thickening agent in various pharmaceutical preparations . Additionally, it is considered for applications in the production of biodiesel due to its fatty alcohol content.

Case Studies

Case Study 1: Antifungal Efficacy
A recent study explored the antifungal efficacy of this compound against several pathogenic fungi. The findings highlighted its potential as an alternative treatment option for fungal infections that are resistant to conventional antifungal drugs .

Case Study 2: Lipid Metabolism Research
Research involving HeLa cells demonstrated that supplementation with this compound could restore ether phospholipid synthesis in genetically modified cells lacking key enzymes. This finding underscores the compound's importance in understanding lipid metabolism pathways and could lead to novel therapeutic strategies for lipid-related disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

Compound Chain Length Functional Group Melting Point (°C) Solubility Key Physical Studies
1-Heptadecanol C17 Primary -OH 51–55 Chloroform Polymorphism via DSC, XRD, IR
1-Hexadecanol C16 Primary -OH 49–52 Ethanol, Ether Antibacterial activity vs. S. aureus
1-Octadecanol C18 Primary -OH 58–60 Insoluble in water Phase behavior in thermochromic materials
Phytol C20 (diterpene) Secondary -OH Liquid at RT Lipids Anti-inflammatory activity in Phlomis russeliana

Notes:

  • Chain length directly affects melting points and solubility. Longer chains (e.g., C18) are less soluble in polar solvents .
  • This compound’s polymorphism studies are critical for material science applications, distinguishing it from shorter-chain alcohols .

Antimicrobial and Anti-Inflammatory Effects

  • This compound: Inhibits C. jejuni growth as a volatile organic compound (VOC) in BHI broth cultures . Reduces liver and intestinal damage in rats by modulating gut metabolism .
  • 1-Hexadecanol (C16-OH): Higher antibacterial activity against S. aureus (MIC = 256 µg/mL) compared to this compound (MIC ≥512 µg/mL) .
  • Phytol: Synergistic anti-inflammatory effects with this compound in plant extracts, attributed to diterpene structure .

Antifeedant and Insecticidal Activity

Compound Aphid Deterrence (Effective Concentration) Mortality Effects Phytotoxicity
This compound ≥0.3 mM Significant Low
1-Hexadecanol High (exact conc. unspecified) Low Moderate
Seiridin (fungal metabolite) High High Low

Notes:

  • Compared to synthetic insecticides, this compound offers lower phytotoxicity, making it suitable for sustainable agriculture .

Biological Activity

1-Heptadecanol, a long-chain primary alcohol with the molecular formula C17_{17}H36_{36}O, has garnered attention for its diverse biological activities. This compound is notable for its roles in antibacterial activity, lipid synthesis, and potential applications in pest management. Below, we explore the biological activities of this compound based on recent research findings.

PropertyValue
Molecular Weight256.467 g/mol
Density0.8 ± 0.1 g/cm³
Boiling Point308 °C
Melting Point51-55 °C
Flash Point136.4 °C

Antibacterial Activity

This compound exhibits significant antibacterial properties against various bacterial strains. A study indicated that it was included among long-chain fatty alcohols tested for their ability to inhibit the growth of Staphylococcus aureus. The results demonstrated that while other long-chain fatty alcohols like 1-dodecanol and 1-tridecanol showed higher antibacterial activity, this compound still contributed to bacterial growth inhibition at certain concentrations .

Inhibitory Effects on Bacterial Growth

  • Tested Concentrations : Various concentrations (e.g., 40 μg/mL) were used to assess the growth inhibition of S. aureus.
  • Results : The presence of this compound led to a measurable decrease in viable cell counts, indicating its potential as an antimicrobial agent.

Ether Phospholipid Synthesis

Recent research has highlighted the role of this compound in the synthesis of ether phospholipids, particularly in cellular models like HeLa cells. When supplemented with 40 µM of this compound, there was a notable increase in the production of ether phospholipid species containing odd-numbered side chains, while those with even-numbered chains decreased . This suggests that this compound could be utilized in studies related to lipid metabolism and cellular membrane dynamics.

Key Findings:

  • Odd-Chain Lipid Production : Supplementation resulted in the synthesis of multiple ether phospholipid species.
  • Enzyme Activity : Cells deficient in specific enzymes (e.g., FAR1) showed recovery in ether phospholipid production when supplemented with this compound, indicating its critical role in lipid biosynthesis pathways.

Application in Pest Management

In addition to its biochemical roles, this compound has been explored for its potential as a repellent against agricultural pests. A study assessed its effectiveness in deterring feeding behavior in aphids, demonstrating that it could serve as a natural insect repellent . This aspect is particularly relevant for sustainable agriculture practices aiming to reduce chemical pesticide usage.

Study on Antibacterial Activity

A comparative study on long-chain fatty alcohols revealed that while compounds like 1-dodecanol showed more pronounced effects, this compound still played a role in inhibiting bacterial growth, suggesting potential use in formulations aimed at microbial control .

Lipid Synthesis Research

Research involving HeLa cells demonstrated that supplementation with this compound significantly influenced ether lipid synthesis pathways, providing insights into metabolic processes that could be targeted for therapeutic interventions .

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for characterizing the physical and polymorphic properties of 1-Heptadecanol?

To analyze this compound’s polymorphism and structural properties, researchers should employ a combination of thermal and spectroscopic methods:

  • Differential Scanning Calorimetry (DSC): Determines melting points (51–55°C) and phase transitions.
  • X-ray Powder Diffraction (XRPD): Identifies crystalline phases and lattice parameters.
  • Raman Spectroscopy and Infrared (IR) Spectroscopy: Resolve molecular vibrations and hydrogen bonding patterns.
  • Solubility Profiling: Chloroform is a preferred solvent (50 mg/mL) for preparing homogeneous solutions .

Q. How can this compound be synthesized, and what factors influence reaction efficiency?

this compound can be synthesized via catalytic hydrogenation of fatty acids or esters. For example, hydrogenation of hexadecanoic acid using a Ru-Sn/C catalyst yields this compound, but pressure optimization is critical:

Pressure (MPa)Conversion (%)This compound Yield (%)
2.559.150.03
3.053.060.08
4.062.230.21
Higher pressures (>3.0 MPa) marginally increase yields but may promote side reactions (e.g., esterification). Reaction time, temperature, and catalyst loading must also be optimized .

Q. What thermodynamic data are available for this compound, and how can they inform experimental design?

NIST provides heat capacity (CpC_p) and entropy (SS) data for this compound between 300–380 K. These values are critical for:

  • Designing calorimetry experiments.
  • Modeling phase behavior in lipid bilayers or surfactant systems.
    Correlations for liquid n-alkanols (e.g., CpC_p vs. chain length) can extrapolate properties for homologs .

Advanced Research Questions

Q. How does polymorphism in this compound affect its functional properties in surfactant applications?

Polymorphic forms of this compound (studied via XRPD and DSC) exhibit distinct packing efficiencies and melting profiles, which influence:

  • Micelle Formation: Chain alignment impacts critical micelle concentration (CMC).
  • Thermal Stability: High-melting polymorphs are preferable for high-temperature industrial processes.
    Contradictions in DSC data (e.g., minor endothermic peaks) suggest impurities or metastable phases; purity verification via GC-MS is advised .

Q. What methodological challenges arise when detecting this compound in complex biological matrices?

GC-MS is the gold standard, but challenges include:

  • Co-elution: Overlapping peaks with similar hydrocarbons (e.g., 1-Heptadecene). Use high-resolution columns (e.g., DB-5MS) and selective ion monitoring (SIM) for m/zm/z 256.47 (molecular ion).
  • Low Abundance: In plant extracts (e.g., Betula cylindrostachya), this compound constitutes <2% of total lipids. Enrichment via liquid-liquid extraction (chloroform/water) improves detection .

Q. How can researchers resolve contradictions in catalytic hydrogenation data for this compound synthesis?

Discrepancies in yield vs. pressure (e.g., 62.23% conversion at 4.0 MPa but only 0.21% yield) suggest competing pathways. Strategies include:

  • Kinetic Studies: Monitor intermediate formation (e.g., ethyl heptadecanoate) via time-resolved sampling.
  • Catalyst Modification: Alloying Ru-Sn with promoters (e.g., Fe) may suppress esterification side reactions.
  • Computational Modeling: Density Functional Theory (DFT) can identify adsorption energetics favoring alcohol over ester pathways .

Q. Methodological Best Practices

Q. What safety protocols are essential for handling this compound in laboratory settings?

While not classified as hazardous (WGK 2), precautions include:

  • Ventilation: Use fume hoods to minimize airborne exposure.
  • Personal Protective Equipment (PPE): N95 masks, gloves, and eyeshields.
  • Storage: Avoid long-term degradation by storing in airtight containers at 4°C .

Q. How should researchers design studies to investigate this compound’s bioactivity (e.g., antidandruff effects)?

  • In Vitro Assays: Test against Malassezia furfur (dandruff-associated fungus) using broth microdilution (MIC/MBC).
  • Synergy Studies: Combine with known antifungals (e.g., ketoconazole) to assess additive effects.
  • Mechanistic Probes: Use fluorescence microscopy to evaluate membrane disruption .

Q. Data Interpretation and Reproducibility

Q. What statistical approaches are recommended for analyzing thermodynamic or catalytic datasets?

  • Error Analysis: Report standard deviations for repeated DSC or GC-MS measurements.
  • Multivariate Regression: Correlate reaction variables (pressure, temperature) with yield.
  • Principal Component Analysis (PCA): Identify dominant factors in polymorphic transitions .

Properties

IUPAC Name

heptadecan-1-ol
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InChI

InChI=1S/C17H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h18H,2-17H2,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQYKNQRPGWPLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCCCCCCCCCCCCCCO
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C17H36O
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DSSTOX Substance ID

DTXSID3051460
Record name Heptadecan-1-ol
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Molecular Weight

256.5 g/mol
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Physical Description

Crystalline lump; [Alfa Aesar MSDS]
Record name 1-Heptadecanol
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Vapor Pressure

0.00000261 [mmHg]
Record name 1-Heptadecanol
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CAS No.

1454-85-9, 52783-44-5
Record name 1-Heptadecanol
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Synthesis routes and methods

Procedure details

1-octadecanol; 2-methyl-1-undecanol; 2-propyl-1-nonanol;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(4-Fluorophenyl)-3-[1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
1-Heptadecanol
2-(4-Fluorophenyl)-3-[1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
2-(4-Fluorophenyl)-3-[1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
1-Heptadecanol
2-(4-Fluorophenyl)-3-[1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
2-(4-Fluorophenyl)-3-[1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
1-Heptadecanol
2-(4-Fluorophenyl)-3-[1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
2-(4-Fluorophenyl)-3-[1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
1-Heptadecanol
2-(4-Fluorophenyl)-3-[1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
2-(4-Fluorophenyl)-3-[1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
1-Heptadecanol
2-(4-Fluorophenyl)-3-[1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
2-(4-Fluorophenyl)-3-[1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
1-Heptadecanol

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